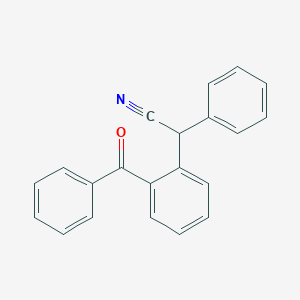

2-(2-苯甲酰苯基)-2-苯基丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Benzoylphenyl)-2-phenylacetonitrile is a chemical compound that is part of the phenylacetonitrile family. It is structurally related to other compounds that have been synthesized and studied for various applications, including as intermediates in the synthesis of pharmaceuticals and organic materials.

Synthesis Analysis

The synthesis of related phenylacetonitriles has been explored in several studies. A method for synthesizing 2-(2-hydroxyphenyl)acetonitriles involves the reaction of trimethylsilyl cyanide with o-quinone methides, which are generated from 2-(1-tosylalkyl)phenols under basic conditions . Another approach for converting phenylacetic acids to phenylacetonitriles uses bis(2-methoxyethyl)aminosulfur trifluoride, with the reaction easily extended to the synthesis of corresponding phenylacetonitriles by including triethylphosphine . Additionally, 2-(3-Benzoylphenyl)propionitrile has been synthesized from m-methyl benzoic acid methyl ester through a series of reactions, including bromination and cyanation .

Molecular Structure Analysis

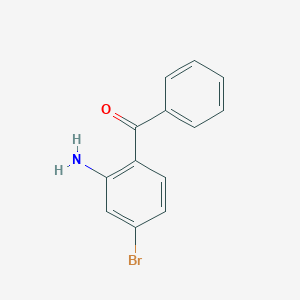

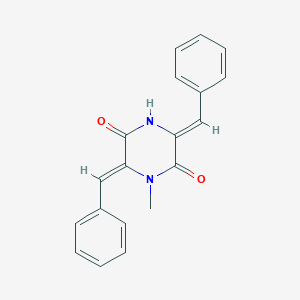

The molecular structure of 2-(2-Benzoylphenyl)-2-phenylacetonitrile would be expected to contain a benzoyl group attached to a phenyl ring, which is further connected to an acetonitrile group. The related compound 2-benzylamino-1-cyano-1,3-diphenylprop-1-ene, which can be formed from the benzylation of phenylacetonitrile, provides insight into the types of molecular transformations that phenylacetonitriles can undergo .

Chemical Reactions Analysis

Phenylacetonitriles can participate in various chemical reactions. For instance, the benzylation of phenylacetonitrile can lead to products like 2-benzylamino-1-cyano-1,3-diphenylprop-1-ene . Electrochemical cyanomethylation of benzophenone in acetonitrile has been used to synthesize 3-phenylcinnamonitrile, demonstrating the reactivity of these compounds in electrochemical environments . Moreover, the monomethylation of 3-benzoylbenzeacetonitrile has been studied, showing the influence of catalysts and reaction conditions on the outcome .

Physical and Chemical Properties Analysis

The physical properties of these compounds can vary, but specific data for 2-(3-benzoylphenyl)propionitrile indicates a melting point range of 52-54°C and a high purity level of 98.6% . The chemical properties are influenced by the functional groups present in the molecule, such as the nitrile group, which is reactive and can be involved in further chemical transformations.

科学研究应用

催化和反应机理:该化合物已在催化的背景下得到研究。例如,一项研究探讨了 CuBr 催化的 2-苯基吡啶的选择性 C-H 氰化,其中 2-苯基丙腈是一个关键中间体。该研究提供了对这类反应机理的见解 (Zhou et al., 2017)。

有机合成和中间体:该化合物在有机合成中也很重要。例如,它已被确定为苯基丙腈苄基化的副产物 (Ganellin & Stolz, 1969)。在另一个背景下,它已被用作合成非甾体抗炎药酮洛芬的中间体 (Juan, 2007)。

药理学研究:虽然明确排除了药物使用和剂量细节,但值得注意的是,该化合物的变体已被研究其作为 PPARgamma 激动剂的潜力,这与抗糖尿病活性有关 (Cobb et al., 1998)。

光化学和热学研究:该化合物一直是关注光化学和热反应的研究的一部分。例如,已经对某些相关化合物的氮的光消除和热消除进行了研究,产物如苯基丙腈 (Selvarajan & Boyer, 1972)。

环境研究:该化合物已被确定为水处理过程中的消毒副产物,突出了其在环境化学和公共卫生中的相关性 (Ma et al., 2016)。

安全和危害

未来方向

作用机制

Target of Action

Compounds with similar benzophenone and benzimidazole moieties have been found to exhibit antimicrobial activity . These compounds are known to target key functional proteins in bacterial cell division, such as FtsZ .

Mode of Action

Related benzoylphenyl ureas have been shown to disrupt the molting process in insects, serving as insect growth regulators . They alter the cuticle composition, especially that of chitin, affecting the elasticity and firmness of the endocuticle .

Biochemical Pathways

Related compounds have been shown to inhibit biochemical processes leading to chitin formation , which could potentially disrupt the life cycle of certain insects.

Result of Action

Related benzoylphenyl ureas have been found to reduce the level of chitin in the cuticle of insects, which could affect the biophysical and biochemical characters of the glycoprotein, the main constituent of the endocuticle .

属性

IUPAC Name |

2-(2-benzoylphenyl)-2-phenylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO/c22-15-20(16-9-3-1-4-10-16)18-13-7-8-14-19(18)21(23)17-11-5-2-6-12-17/h1-14,20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWCPPJXHVYXFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370740 |

Source

|

| Record name | 2-(2-benzoylphenyl)-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Benzoylphenyl)-2-phenylacetonitrile | |

CAS RN |

127667-32-7 |

Source

|

| Record name | 2-(2-benzoylphenyl)-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B149504.png)